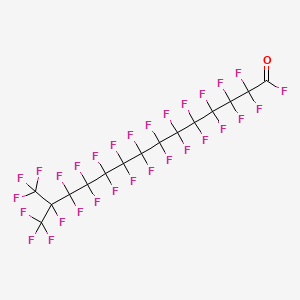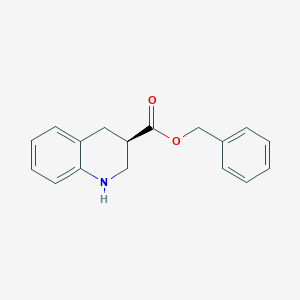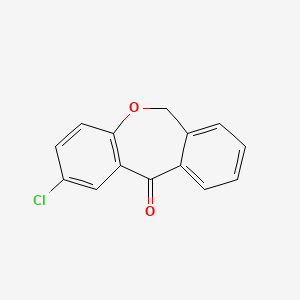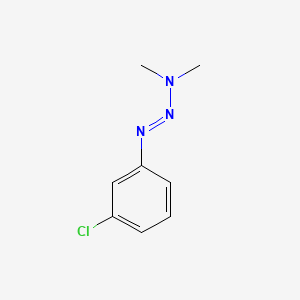
Triazene, 1-(m-chlorophenyl)-3,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3,3-dimethyltriazene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) bonded to an amine group (-NH-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3,3-dimethyltriazene can be synthesized through several methods. One common approach involves the reaction of 3-chloroaniline with dimethylamine in the presence of a diazotizing agent such as sodium nitrite and hydrochloric acid. The reaction typically proceeds under cold conditions to ensure the stability of the diazonium intermediate.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chlorophenyl)-3,3-dimethyltriazene may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chlorophenyl)-3,3-dimethyltriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can yield amines or hydrazines.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of different substituted triazenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under mild conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines or hydrazines.
Substitution: Substituted triazenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-3,3-dimethyltriazene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-3,3-dimethyltriazene involves its interaction with molecular targets such as enzymes and receptors. The diazo group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or alteration of receptor function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Chlorophenyl)-3,3-dimethyltriazene
- 1-(3-Bromophenyl)-3,3-dimethyltriazene
- 1-(3-Fluorophenyl)-3,3-dimethyltriazene
Comparison: 1-(3-Chlorophenyl)-3,3-dimethyltriazene is unique due to the presence of the chlorine atom at the meta position of the phenyl ring. This structural feature influences its reactivity and biological activity compared to other similar compounds. For instance, the electron-withdrawing effect of the chlorine atom can enhance the compound’s stability and alter its interaction with biological targets.
Eigenschaften
CAS-Nummer |
20241-05-8 |
|---|---|
Molekularformel |
C8H10ClN3 |
Molekulargewicht |
183.64 g/mol |
IUPAC-Name |
N-[(3-chlorophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10ClN3/c1-12(2)11-10-8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
InChI-Schlüssel |
XJRXTTURVBVZRR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=NC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)

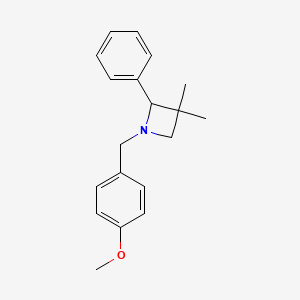

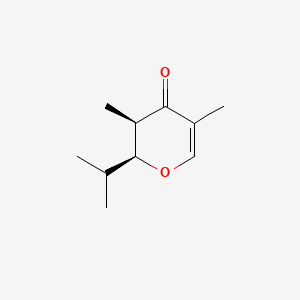
![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)

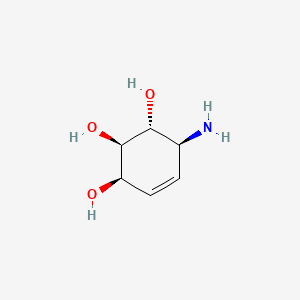
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
